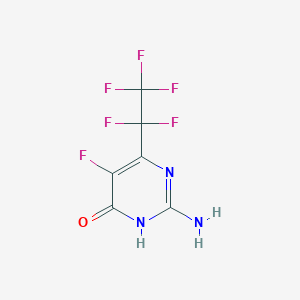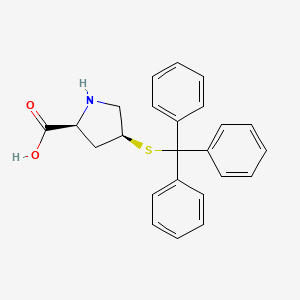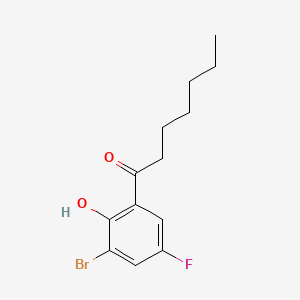
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)heptan-1-one is an organic compound that contains a bromine and fluorine atom, as well as a hydroxyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)heptan-1-one typically involves the bromination and fluorination of a phenolic precursor, followed by the addition of a heptanone moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired substitution reactions occur efficiently .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to produce high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)heptan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)heptan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)heptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms, as well as the hydroxyl group, can influence its binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of a heptanone
5-Fluoro-2-hydroxyacetophenone: Contains a fluorine and hydroxyl group but lacks the bromine atom and heptanone moiety.
Uniqueness
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)heptan-1-one is unique due to its specific combination of bromine, fluorine, and hydroxyl groups attached to a heptanone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
2342-47-4 |
|---|---|
Molecular Formula |
C13H16BrFO2 |
Molecular Weight |
303.17 g/mol |
IUPAC Name |
1-(3-bromo-5-fluoro-2-hydroxyphenyl)heptan-1-one |
InChI |
InChI=1S/C13H16BrFO2/c1-2-3-4-5-6-12(16)10-7-9(15)8-11(14)13(10)17/h7-8,17H,2-6H2,1H3 |
InChI Key |
FDAFEAORXRUCNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1=C(C(=CC(=C1)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


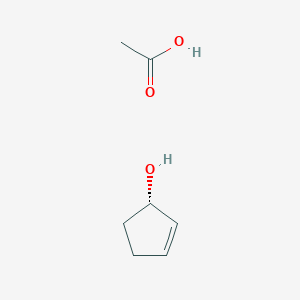
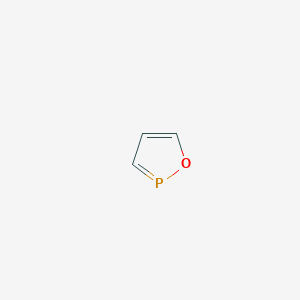

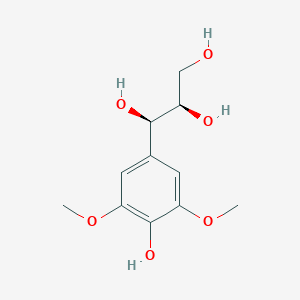
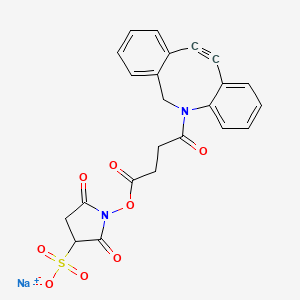

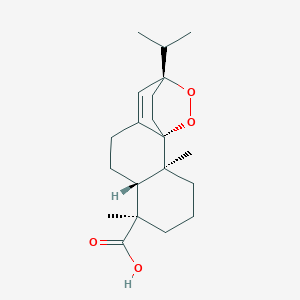
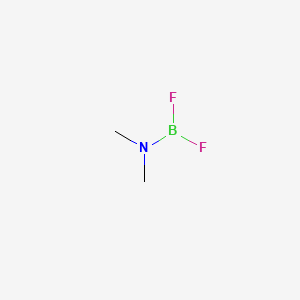
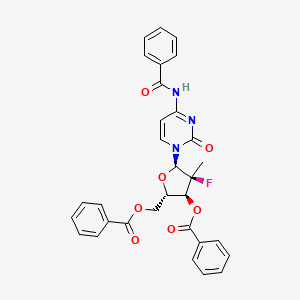
![4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene](/img/structure/B14755999.png)

